molecular formula C16H10FN3O3S B2958043 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 328539-65-7

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2958043
CAS No.: 328539-65-7
M. Wt: 343.33
InChI Key: OULKMNQEGGCUJN-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluoro group and a 1,3-thiazol-2-yl group attached to a 3-nitrophenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Nitration: The 3-nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction: 4-Amino-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Bioconjugation: It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules to various surfaces for diagnostic and therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrophenyl isocyanate: Shares the fluorine and nitro functional groups but differs in its core structure.

    3-Fluoro-4-nitrophenol: Similar in having a fluorine and nitro group but lacks the thiazole and benzamide moieties.

Uniqueness

4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a benzamide core with a thiazole ring and specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-12-6-4-10(5-7-12)15(21)19-16-18-14(9-24-16)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULKMNQEGGCUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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